molecular formula C26H21NO5 B304091 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Katalognummer: B304091
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: SBWJCYMDBOSBJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Eigenschaften

Molekularformel

C26H21NO5

Molekulargewicht

427.4 g/mol

IUPAC-Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C26H21NO5/c1-15-8-10-18(11-9-15)23(28)17(3)32-26(31)19-12-13-20-21(14-19)25(30)27(24(20)29)22-7-5-4-6-16(22)2/h4-14,17H,1-3H3

InChI-Schlüssel

SBWJCYMDBOSBJK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions.

    Attachment of the Methylphenyl Groups: The methylphenyl groups are attached through Friedel-Crafts alkylation reactions.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct placement of all functional groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, using reagents such as lithium aluminum hydride.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Wissenschaftliche Forschungsanwendungen

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized coatings and polymers.

Wirkmechanismus

The mechanism of action of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate include:

    1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylate: This compound has a chlorine substituent instead of a methyl group, which can alter its chemical reactivity and biological activity.

    1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylate: The presence of a methoxy group can influence its solubility and interaction with biological targets.

    1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate:

The uniqueness of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.